n-(4-Formylphenyl)benzamide

Catalog No.
S15991336
CAS No.
65854-93-5
M.F
C14H11NO2
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(4-Formylphenyl)benzamide

CAS Number

65854-93-5

Product Name

n-(4-Formylphenyl)benzamide

IUPAC Name

N-(4-formylphenyl)benzamide

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C14H11NO2/c16-10-11-6-8-13(9-7-11)15-14(17)12-4-2-1-3-5-12/h1-10H,(H,15,17)

InChI Key

SXMRPYYGXIIWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=O

N-(4-Formylphenyl)benzamide is an organic compound characterized by the presence of both a formyl group and a benzamide moiety. Its molecular formula is C14H11NO2C_{14}H_{11}NO_{2}, and it has a molecular weight of approximately 225.24 g/mol. The compound features a phenyl ring substituted with a formyl group at the para position relative to the amide linkage, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid, utilizing reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzamide core can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used.

These reactions highlight the versatility of N-(4-formylphenyl)benzamide in synthetic organic chemistry.

Research indicates that N-(4-formylphenyl)benzamide exhibits notable biological activities. It has been studied for its potential interactions with biological macromolecules, particularly in the context of drug discovery. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to protein targets. Preliminary studies suggest that derivatives of this compound may have anticancer properties and could inhibit specific enzymes involved in cancer progression.

The synthesis of N-(4-formylphenyl)benzamide typically involves several steps:

  • Formation of Benzamide Core: This is achieved by reacting 4-aminobenzaldehyde with an appropriate acid chloride or anhydride under controlled conditions.
  • Formylation: The introduction of the formyl group can be accomplished through electrophilic aromatic substitution using formylating agents such as paraformaldehyde or formic acid.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

These methods can be adapted based on the desired scale of production, whether in laboratory settings or industrial applications.

N-(4-Formylphenyl)benzamide has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other diseases.
  • Material Science: The compound can be utilized in the development of polymeric materials and coatings due to its reactive functional groups.
  • Chemical Research: It is used as a building block for synthesizing more complex organic molecules, facilitating research in organic synthesis and medicinal chemistry.

Studies involving N-(4-formylphenyl)benzamide have focused on its interaction with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, investigations into protein-ligand binding affinities have revealed that modifications to the compound can enhance its efficacy against specific targets, such as enzymes involved in metabolic pathways.

Several compounds share structural similarities with N-(4-formylphenyl)benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamideC17H18N2O2C_{17}H_{18}N_{2}O_{2}Contains dimethylamino group; enhanced nucleophilicity
N-Ethyl-3-(4-formylphenyl)benzamideC15H15NO2C_{15}H_{15}NO_{2}Ethyl substitution; altered lipophilicity
N-(3-Formylphenyl)benzamideC14H11NO2C_{14}H_{11}NO_{2}Formyl group at meta position; different reactivity

Uniqueness

N-(4-Formylphenyl)benzamide stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both the formyl and benzamide groups allows for diverse chemical transformations, making it a valuable compound in research and industry. Its ability to interact with biological systems further enhances its significance in medicinal chemistry compared to similar compounds lacking these features.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

225.078978594 g/mol

Monoisotopic Mass

225.078978594 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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